N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a dichlorophenyl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
CAS No. |
539808-38-3 |
|---|---|
Molecular Formula |
C24H20Cl2N4O3S |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O3S/c1-32-18-10-8-17(9-11-18)30-22(14-33-19-5-3-2-4-6-19)28-29-24(30)34-15-23(31)27-16-7-12-20(25)21(26)13-16/h2-13H,14-15H2,1H3,(H,27,31) |
InChI Key |
IXHLVLYUMVMLKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the dichlorophenyl group is introduced to the triazole ring.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves coupling the triazole derivative with the acetamide moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in four primary reaction types:
Structural Analysis of Reaction Products
Post-reaction characterization employs advanced spectroscopic techniques:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substitution patterns and oxidation states | Sulfoxide: δ 2.8–3.1 ppm (S=O); Amine: δ 1.2–1.5 ppm (NH₂) |
| MS (ESI-TOF) | Determine molecular weight and fragmentation | [M+H]⁺ peak at m/z 541.2 for sulfone derivative |
| FT-IR | Identify functional groups (e.g., S=O at 1050 cm⁻¹) | Sulfone: 1300–1350 cm⁻¹ (asymmetric S=O stretch) |
Mechanistic Insights
-
Oxidation : Proceeds via electrophilic attack on the sulfur atom, forming a sulfonium ion intermediate before oxygen insertion.
-
Substitution : Follows an SN2 mechanism at the sulfanyl carbon, aided by the electron-withdrawing triazole ring.
-
Hydrolysis : Acid-catalyzed cleavage involves protonation of the carbonyl oxygen, making the acetamide susceptible to nucleophilic attack by water .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: In Vitro Testing
In one notable study, the compound was tested against several human cancer cell lines including:
- MDA-MB-435 (melanoma)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
The results indicated that the compound exhibited an IC50 value of approximately 0.67 µM against PC-3 cells, showcasing its potency compared to standard chemotherapy agents .
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial properties. It has been tested against a range of bacterial strains and fungi, showing promising results that suggest potential use as an antimicrobial agent.
Further Research Directions
Continued research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety in animal models.
- Mechanistic Studies : To explore the detailed pathways affected by the compound.
- Formulation Development : To improve bioavailability and targeted delivery systems.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares similarities with other triazole derivatives, such as fluconazole and itraconazole, which are used as antifungal agents.
Other similar compounds: include various acetamide derivatives and phenyl-substituted triazoles.
Uniqueness
What sets This compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to industrial processes.
Biological Activity
N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H21Cl2N5O2S. The compound features a triazole ring, which is known for its biological activity and potential as a pharmacophore in drug design.
| Property | Value |
|---|---|
| Molecular Weight | 526.448 g/mol |
| CAS Number | 539808-38-3 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
Case Study: In a comparative study, compounds with similar structures were screened against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.67 µM to 1.95 µM, indicating significant cytotoxicity compared to standard treatments like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that triazole derivatives exhibit strong antibacterial and antifungal activities.
Research Findings: A series of triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than those of established antibiotics .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membranes: Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF7 | 0.80 µM |
| Anticancer | HCT116 | 1.95 µM |
| Antibacterial | Staphylococcus aureus | 0.50 µg/mL |
| Antifungal | Candida albicans | 0.25 µg/mL |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via intermolecular condensation of precursors such as 2-chloro-N-phenylacetamide with triazole-thiol intermediates. Controlled synthesis methods, including temperature modulation (e.g., 60–80°C) and solvent selection (e.g., DMF or THF), are critical for improving yield. For example, triazole-thiol intermediates can be prepared by cyclizing thiourea derivatives with hydrazine . Optimization may involve adjusting molar ratios of reactants and using catalysts like ammonium persulfate to enhance reaction efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the presence of dichlorophenyl, methoxyphenyl, and phenoxymethyl substituents (e.g., H NMR: δ 3.8 ppm for methoxy groups; C NMR: ~165 ppm for carbonyl).
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated 434.486 Da for analogous fluorophenyl derivatives ).
- HPLC : To assess purity (>95% recommended for biological assays) .
Q. How does solubility in common solvents impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers to avoid precipitation. Solubility data for similar triazole-acetamides indicate logP values of ~3.5, suggesting moderate lipophilicity .
Advanced Research Questions
Q. What structural insights can X-ray crystallography provide, and how are crystallographic parameters determined?
Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions. For example, analogous triazole derivatives exhibit:
Q. How do substituents on the triazole ring affect biological activity?
Structure-activity relationship (SAR) studies show that:
- Phenoxymethyl groups enhance membrane permeability due to increased hydrophobicity.
- Methoxyphenyl substituents improve binding affinity to enzymes (e.g., IC₅₀ values < 10 µM for kinase inhibition in related compounds ).
- Replacing chlorine with fluorine reduces toxicity while maintaining potency (see fluorophenyl analogs ).
Q. How can contradictory data in biological assays be resolved?
Discrepancies in IC₅₀ values or cytotoxicity may arise from:
- Assay conditions : Variations in pH, serum concentration, or incubation time. Standardize protocols using controls like staurosporine for kinase assays.
- Compound stability : Degradation in aqueous media (e.g., hydrolysis of acetamide groups). Monitor stability via LC-MS over 24-hour periods .
- Cell line variability : Use ≥3 cell lines (e.g., HEK293, HeLa) to confirm target specificity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
